molecular formula C17H21FO3 B8537432 6'-(3-Fluoropropoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

6'-(3-Fluoropropoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

Cat. No. B8537432
M. Wt: 292.34 g/mol
InChI Key: VQNLKBZLYGTKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6'-(3-Fluoropropoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one is a useful research compound. Its molecular formula is C17H21FO3 and its molecular weight is 292.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6'-(3-Fluoropropoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6'-(3-Fluoropropoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H21FO3

Molecular Weight

292.34 g/mol

IUPAC Name

6-(3-fluoropropoxy)-4'-hydroxyspiro[3H-indene-2,1'-cyclohexane]-1-one

InChI

InChI=1S/C17H21FO3/c18-8-1-9-21-14-3-2-12-11-17(16(20)15(12)10-14)6-4-13(19)5-7-17/h2-3,10,13,19H,1,4-9,11H2

InChI Key

VQNLKBZLYGTKTN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O)CC3=C(C2=O)C=C(C=C3)OCCCF

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6′-(3-Fluoropropoxy)spiro[cyclohexane-1,2′-indene]-1′,4(3′H)-dione (Intermediate 63, 3.14 g, 10.8 mmol) were dissolved in tetrahydrofuran (50 mL) and MeOH (4.38 mL, 108 mmol). Borane-trimethylamine complex (1.74 g, 23.8 mmol) was added and the resulting mixture was stirred overnight. Citric acid monohydrate (31.8 g, 151 mmol) was added all at once and was followed by dropwise addition of water (3.90 mL, 216 mmol). The mixture was stirred for 3 h before being diluted with water and extracted with EtOAc (×2). The combined organic phases was dried over MgSO4 and concentrated in vacuo. The product was purified using silica gel flash chromatography using a gradient of MeOH (0-10%) in DCM to give 1.94 (61% yield) of the title compound which was used in the next step without further purification: MS (ES+) m/z 307 [M+H]+.
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3.14 g
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50 mL
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4.38 mL
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1.74 g
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31.8 g
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3.9 mL
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Yield
61%

Synthesis routes and methods II

Procedure details

The title compound was prepared following the method described for Intermediate 17 and in a subsequent step the method described for Intermediate 18, starting from 6-(3-fluoropropoxy)-2,3-dihydro-1H-inden-1-one (Intermediate 20, 3.16 g, 15.2 mmol) and methyl acrylate (3.01 mL, 33.4 mmol). The product was purified by flash chromatography (0-100% EtOAc in heptane) to afford the title compound as a 2:1 mixture of diastereomers (0.910 g, 32% yield). 1H NMR (500 MHz, CDCl3) δ ppm 1.43-1.52 (m, 3 H) 1.74-1.85 (m, 2 H) 1.95 (td, 1 H) 2.14-2.24 (m, 2 H) 2.93-3.02 (m, 2 H) 3.73-3.80 (m, 1 H) 4.10-4.16 (m, 2 H) 4.61 (t, 1 H) 4.70 (t, 1 H) 7.18-7.22 (m, 2 H) 7.31-7.38 (m, 1 H); MS (ES+) m/z 293.09 [M+H]+.
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Intermediate 18
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3.01 mL
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